Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate
Description
Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate is a tetrahydropyrimidine derivative characterized by a methyl ester group at the propanoate chain and 3,6-dimethyl, 4-oxo, and 2-thioxo substitutions on the pyrimidine ring. While its exact biological activity remains underexplored in the provided evidence, structurally related compounds exhibit diverse pharmacological properties, including thymidine phosphorylase inhibition and anti-inflammatory effects . Its molecular formula can be inferred as C₁₀H₁₄N₂O₃S (molecular weight: 242.29 g/mol), assuming the addition of two methyl groups to the pyrimidine core compared to the analog in (C₈H₁₀N₂O₃S, 214.24 g/mol) .
Properties
IUPAC Name |
methyl 3-(3,6-dimethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6-7(4-5-8(13)15-3)9(14)12(2)10(16)11-6/h4-5H2,1-3H3,(H,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQZBFEWZQDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=S)N1)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic activities. Research findings from various studies will be summarized, and relevant data will be presented in tables for clarity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound.
-
Antibacterial Activity :
- A study demonstrated that derivatives of tetrahydropyrimidine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL for the most effective compounds .
- The compound showed superior activity compared to standard antibiotics such as ampicillin and streptomycin .
- Antifungal Activity :
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays:
- DPPH Radical Scavenging Assay :
- Reducing Power Assays :
Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized several derivatives of tetrahydropyrimidines and evaluated their biological activities. The findings indicated that compounds with specific substitutions exhibited enhanced antibacterial and antifungal activities compared to their parent structures.
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| Compound 8 | 0.004–0.03 | Antibacterial |
| Compound 15 | 0.004–0.06 | Antifungal |
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship highlighted that modifications at the C5 position significantly influenced both antimicrobial and antioxidant activities. For instance, introducing electron-withdrawing groups improved antibacterial efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key structural features and reported activities of the target compound with analogs from the literature:
*Calculated based on and added methyl groups.
Key Observations:
3,6-Dimethyl substitutions likely increase lipophilicity, improving membrane permeability but possibly reducing solubility compared to aryl-substituted analogs (e.g., ) .
Ester Group Influence :
- Methyl esters (target compound, ) generally exhibit faster metabolic clearance than ethyl or propyl esters (), impacting bioavailability .
Synthetic Routes: The target compound may be synthesized via base-catalyzed condensation (similar to ) , while nitro or aryl-substituted analogs require specialized reagents (e.g., AgNO₃ in ) .
Pharmacological Potential
- Antitumor Activity: Compounds with 2-thioxo and 4-oxo groups (e.g., ) show thymidine phosphorylase inhibition, a target in cancer therapy.
- Anti-Inflammatory Activity : Aryl-substituted dihydropyrimidines () demonstrate efficacy comparable to diclofenac sodium. The target’s alkyl substituents may shift activity toward different therapeutic targets .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
